molecular formula C14H21NO3 B295068 3-(Dimethylamino)propyl 4-ethoxybenzoate

3-(Dimethylamino)propyl 4-ethoxybenzoate

Cat. No.: B295068
M. Wt: 251.32 g/mol
InChI Key: NPGIBQABTNOARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)propyl 4-ethoxybenzoate is a chemical compound of significant interest in organic synthesis and materials science research. Its structure incorporates a benzoate ester linked to a tertiary amine-functionalized propyl chain, making it a potential multifunctional monomer or intermediate. Primary Research Applications & Value Researchers can utilize this compound as a building block in polymer chemistry. The tertiary amine group (dimethylaminopropyl) is a key feature present in known catalysts and cross-linking agents. For instance, compounds like Tris(dimethylaminopropyl)amine are recognized for their efficacy as catalysts in reactions such as Michael additions and epoxy curing . Similarly, the 3-Dimethylaminopropylamine moiety is a common precursor in chemical synthesis . This suggests potential for this compound to be explored as a component in the synthesis of advanced polymers, potentially acting as a latent amine catalyst or a modifier for resin properties. The 4-ethoxybenzoate group is a known structural motif, with related esters like Ethyl 4-ethoxybenzoate being documented in chemical databases . The combination of these two functional groups on a single molecule provides a unique template for structure-activity relationship (SAR) studies in various fields, including medicinal chemistry and the development of novel organic materials. Handling and Safety As with many amino-group-containing compounds, careful handling is advised. Precursors such as 3-Dimethylaminopropylamine are classified as corrosive and can cause severe skin burns and eye damage . Researchers should consult the safety data sheet (SDS) and conduct all procedures using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Notice This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. The information presented here is for informational purposes and is based on the structural analysis of the compound and its relation to commercially available chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

3-(dimethylamino)propyl 4-ethoxybenzoate

InChI

InChI=1S/C14H21NO3/c1-4-17-13-8-6-12(7-9-13)14(16)18-11-5-10-15(2)3/h6-9H,4-5,10-11H2,1-3H3

InChI Key

NPGIBQABTNOARK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Dimethylamino Propyl 4 Ethoxybenzoate

Established Synthetic Routes for 3-(Dimethylamino)propyl 4-ethoxybenzoate

The primary and most direct method for the synthesis of this compound is the esterification of 4-ethoxybenzoic acid with 3-(dimethylamino)-1-propanol. This transformation can be achieved through several well-established chemical pathways.

Esterification Reaction Pathways and Catalysis

The formation of the ester bond between 4-ethoxybenzoic acid and 3-(dimethylamino)-1-propanol is typically facilitated by one of two main approaches: Fischer-Speier esterification or mediated esterification using coupling agents.

Fischer-Speier Esterification: This classic method involves the direct reaction of the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). nih.gov The reaction is driven to completion by the removal of water, often through azeotropic distillation with a suitable solvent like toluene (B28343). The general reaction is as follows:

C₂H₅O-C₆H₄-COOH + (CH₃)₂N(CH₂)₃OH ⇌ C₂H₅O-C₆H₄-COO(CH₂)₃N(CH₃)₂ + H₂O

The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Steglich Esterification: A milder and often more efficient alternative is the Steglich esterification, which employs a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). This method is advantageous as it can be performed at room temperature and does not require the removal of water. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

A comparison of these two primary esterification methods is presented in the table below.

FeatureFischer-Speier EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄, PTSA)Coupling agent (e.g., DCC, EDC) and a base (e.g., DMAP)
Reaction Conditions High temperature, often with azeotropic removal of waterTypically room temperature
Byproducts WaterUrea (B33335) derivative (e.g., dicyclohexylurea if DCC is used)
Substrate Scope Generally good for simple alcohols and acidsBroader scope, effective for sterically hindered substrates
Work-up Neutralization of acid catalyst, removal of water and solventFiltration of urea byproduct, solvent removal

Precursor Synthesis and Purification Strategies

The successful synthesis of the target compound relies on the availability and purity of its precursors: 4-ethoxybenzoic acid and 3-(dimethylamino)-1-propanol.

4-Ethoxybenzoic Acid: This precursor is commonly synthesized via the Williamson ether synthesis. researchgate.net The process typically begins with the protection of the carboxylic acid functionality of a starting material like 4-hydroxybenzoic acid, for example, by converting it to its methyl ester. The resulting methyl 4-hydroxybenzoate (B8730719) is then treated with a base, such as sodium ethoxide, to form the corresponding phenoxide, which subsequently undergoes nucleophilic substitution with an ethylating agent like ethyl bromide to yield methyl 4-ethoxybenzoate. The final step involves the hydrolysis of the methyl ester back to the carboxylic acid. researchgate.net Purification is generally achieved by recrystallization.

3-(Dimethylamino)-1-propanol: A common industrial route to this precursor involves the reaction of dimethylamine (B145610) with acrolein. researchgate.netgoogle.com This reaction is typically carried out in a solvent such as toluene at a moderately elevated temperature. researchgate.net An alternative approach involves the reaction of dimethylamine with 3-chloro-1-propanol. Purification of 3-(dimethylamino)-1-propanol is most effectively achieved through vacuum distillation. researchgate.net

Optimization of Reaction Conditions and Yields

To maximize the yield of this compound, several reaction parameters can be optimized. In Fischer esterification, the choice of acid catalyst and the efficiency of water removal are critical. Using a Dean-Stark apparatus is a standard technique for continuous water removal. For Steglich esterification, the stoichiometry of the coupling agent and catalyst relative to the carboxylic acid can be fine-tuned to ensure complete conversion. The choice of solvent can also play a role, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being common. The yield of the final product will be dependent on the successful optimization of these conditions, as well as the purity of the starting materials.

Novel Synthetic Approaches and Green Chemistry Principles for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for ester synthesis. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. organic-chemistry.orggoogle.com In the context of esterification, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. organic-chemistry.orggoogle.comwaseda.jp The synthesis of this compound could be adapted to a microwave-assisted protocol, likely using a catalytic amount of acid or a solid-supported catalyst to further enhance its green credentials.

Solid Acid Catalysts: To circumvent the issues associated with corrosive and difficult-to-remove liquid acid catalysts like sulfuric acid, heterogeneous solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst 15) and polyaniline salts. asmarya.edu.ly These catalysts are easily separated from the reaction mixture by filtration, can often be recycled and reused, and are generally less corrosive, making the process more sustainable. asmarya.edu.ly

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions. While not specifically documented for this compound, enzymatic synthesis represents a promising green alternative. These reactions are typically performed in organic solvents or solvent-free systems and avoid the need for harsh reagents.

Solvent Selection: The use of greener solvents is a key aspect of sustainable chemistry. For Steglich esterification, acetonitrile (B52724) has been proposed as a less hazardous alternative to chlorinated solvents. For other esterification methods, the ideal is to move towards solvent-free conditions where one of the reactants can act as the solvent.

Derivatization and Structural Modification Strategies of the this compound Core

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of related compounds with potentially different properties. The primary focus here is on modifications to the benzoate (B1203000) moiety.

Modifications on the Benzoate Moiety

The aromatic ring of the benzoate portion is amenable to various chemical transformations.

Electrophilic Aromatic Substitution: The ethoxy group at the para position is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Given that the para position is occupied, electrophilic attack would be directed to the ortho positions (positions 3 and 5 relative to the ester group). Potential reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3-position.

Halogenation: Reaction with bromine in the presence of a Lewis acid catalyst could introduce a bromine atom at the 3-position.

Friedel-Crafts Acylation/Alkylation: While the activating nature of the ethoxy group would favor these reactions, the conditions would need to be carefully controlled to avoid side reactions.

Modification of the Ethoxy Group:

Cleavage: The ethoxy group can be cleaved to a hydroxyl group using strong acids like HBr or a Lewis acid such as BBr₃. This would yield 3-(dimethylamino)propyl 4-hydroxybenzoate, a precursor for further derivatization at the phenolic hydroxyl group.

Transetherification: While less common, under specific conditions, it might be possible to exchange the ethoxy group for other alkoxy groups.

Ester Translocation: An innovative, though more complex, transformation is the "ester dance" reaction, where an ester group can migrate to an adjacent carbon on the aromatic ring under palladium catalysis. This could potentially be used to isomerize the 4-ethoxybenzoate to a 3-ethoxybenzoate (B1238238) derivative.

The table below summarizes some potential derivatization reactions on the benzoate moiety.

Reaction TypeReagentsPotential Product
NitrationHNO₃, H₂SO₄3-(Dimethylamino)propyl 3-nitro-4-ethoxybenzoate
BrominationBr₂, FeBr₃3-(Dimethylamino)propyl 3-bromo-4-ethoxybenzoate
Ether CleavageHBr or BBr₃3-(Dimethylamino)propyl 4-hydroxybenzoate

These synthetic and derivatization strategies highlight the chemical versatility of this compound and provide a framework for the rational design and synthesis of related molecules.

Alterations of the Amine Functionality

The tertiary amine of this compound is a reactive center amenable to several chemical transformations. These reactions include, but are not limited to, N-oxidation, quaternization, and amine exchange reactions.

N-Oxidation: The lone pair of electrons on the nitrogen atom can be readily oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide exhibits increased polarity and can have different biological properties compared to the parent amine.

Quaternization: The tertiary amine can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge on the nitrogen atom, which significantly alters the molecule's solubility and its potential for ionic interactions. The choice of the alkyl halide determines the nature of the fourth substituent on the nitrogen.

Amine Exchange: The dimethylamino group can potentially be displaced by other amines, a reaction documented for similar compounds like Mannich bases. researchgate.net This transamination reaction would typically be performed with primary or secondary amines and may require elevated temperatures. This method allows for the introduction of a wide variety of different amine functionalities.

Below is a table summarizing these transformations:

Transformation Reagents Product
N-OxidationHydrogen Peroxide (H₂O₂) or mCPBAThis compound N-oxide
QuaternizationMethyl Iodide (CH₃I)(3-(4-Ethoxybenzoyloxy)propyl)trimethylammonium iodide
Amine ExchangePyrrolidine3-(Pyrrolidin-1-yl)propyl 4-ethoxybenzoate

Variations in the Alkyl Chain Linker

Modifying the length of the three-carbon propyl chain that connects the nitrogen atom and the ester oxygen provides another avenue for structural diversification. The synthesis of analogs with different linker lengths would generally involve the esterification of 4-ethoxybenzoic acid or its activated derivatives (like 4-ethoxybenzoyl chloride) with a series of amino alcohols with varying chain lengths.

The general synthetic approach would be a two-step process:

Preparation of 4-ethoxybenzoyl chloride: 4-ethoxybenzoic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. chemicalbook.comnih.gov

Esterification: The resulting 4-ethoxybenzoyl chloride is then reacted with the desired N,N-dimethylamino-alkanol in the presence of a base to yield the final ester.

By using amino alcohols with different carbon chain lengths, a homologous series of compounds can be synthesized. For example, using 2-(dimethylamino)ethanol would result in a two-carbon linker, while 4-(dimethylamino)butanol would yield a four-carbon linker.

The following table illustrates the synthesis of analogs with varying alkyl chain lengths:

Amino Alcohol Reactant Product Alkyl Chain Length
2-(Dimethylamino)ethanol2-(Dimethylamino)ethyl 4-ethoxybenzoate2
3-(Dimethylamino)propan-1-olThis compound3
4-(Dimethylamino)butanol4-(Dimethylamino)butyl 4-ethoxybenzoate4

Molecular and Cellular Pharmacology of 3 Dimethylamino Propyl 4 Ethoxybenzoate

Investigation of Molecular Targets and Ligand Binding

The pharmacological effects of a compound are fundamentally determined by its interactions with specific molecular targets. For 3-(Dimethylamino)propyl 4-ethoxybenzoate, these targets are likely to include receptors, enzymes, and ion channels, similar to its structural analogs.

Receptor Binding Affinity Studies

Based on studies of related local anesthetics, this compound may interact with several receptor types. For instance, procaine (B135) has been shown to be a noncompetitive inhibitor of acetylcholine (B1216132) receptors. nih.gov This suggests that it binds to a site on the receptor-channel complex distinct from the acetylcholine binding site, thereby modulating its function. nih.gov It is plausible that this compound could exhibit similar allosteric modulatory effects on nicotinic acetylcholine receptors.

Furthermore, some local anesthetics have been found to interact with other receptor systems, although with lower affinity. The tertiary amine and aromatic ester components of this compound provide the necessary pharmacophoric features for potential interactions with a range of receptors. However, without direct experimental binding data, specific affinities remain speculative.

Enzyme Interaction and Inhibition Kinetics

The enzymatic interactions of this compound are likely to be a significant aspect of its pharmacology. Structurally similar compounds, like tetracaine (B1683103), have been demonstrated to inhibit various enzymes. For example, tetracaine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. ontosight.ai This inhibition is competitive, suggesting that tetracaine binds to the active site of the enzyme. ontosight.ai Additionally, local anesthetics like tetracaine can inhibit ATPases, such as (Na+ + K+)-ATPase and Mg2+-ATPase, albeit at higher concentrations than those required for nerve block. ontosight.ai

The inhibitory concentrations for tetracaine against these enzymes provide a reference for the potential activity of this compound.

Table 1: Inhibition of Synaptosomal Enzymes by Tetracaine

Enzyme IC50 (mM) Type of Inhibition
Acetylcholinesterase 0.18 Competitive
(Na+ + K+)-ATPase 10 Not specified

Data derived from studies on tetracaine. ontosight.ai

Ion Channel Modulation and Gating Kinetics

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels. researchgate.net It is highly probable that this compound shares this property. Local anesthetics physically obstruct the sodium channel pore, preventing the influx of sodium ions that is necessary for the depolarization of nerve membranes and the propagation of action potentials. researchgate.netglobalresearchonline.net This blockade is often use-dependent, meaning the drug has a higher affinity for channels that are frequently opening and closing, a characteristic that is crucial for their clinical efficacy in targeting active nerve fibers. thegoodscentscompany.com

In addition to sodium channels, related compounds like tetracaine are known to be inhibitors of calcium channels. nih.gov Tetracaine can block the voltage-sensitive release of calcium from the sarcoplasmic reticulum by acting as an allosteric blocker of ryanodine (B192298) receptors. nih.govusp.org At low concentrations, it can inhibit spontaneous calcium release, while at higher concentrations, it can block release completely. nih.govusp.org Given its structural features, this compound may also modulate the function of various ion channels, including potassium and calcium channels, which would have broader physiological implications.

Elucidation of Mechanism of Action at Subcellular and Cellular Levels

The molecular interactions of this compound translate into effects at the subcellular and cellular levels, influencing signaling pathways and membrane properties.

Intracellular Signaling Pathway Perturbations

By modulating ion channels and receptors, this compound has the potential to perturb various intracellular signaling pathways. For instance, by blocking calcium channels, it could interfere with calcium-dependent signaling cascades that are crucial for a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.

Interestingly, the related compound procaine has been identified as a DNA-demethylating agent. It can reduce the methylation of cytosine residues in DNA, which can lead to the re-expression of silenced tumor suppressor genes. This suggests a potential role in epigenetic modulation and an influence on cellular processes beyond immediate signal transduction. Whether this compound shares this property remains to be investigated.

Membrane Interaction and Permeability Studies

The lipophilic nature of this compound suggests that it will readily partition into cell membranes. This interaction with the lipid bilayer is a critical step for its access to membrane-embedded targets like ion channels and receptors. The physical presence of the molecule within the membrane can also alter membrane properties such as fluidity and thickness, which can indirectly affect the function of membrane proteins.

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

The exploration for data on the cellular electrophysiological properties of this compound did not yield any specific studies. Research into the effects of this compound on ion channels, membrane potential, or other electrical properties of cells appears to be a yet unexplored area of investigation.

Similarly, a thorough search for structure-activity relationship studies of analogues of this compound returned no specific results. SAR studies are crucial for understanding how chemical structure relates to biological activity and for the rational design of new, more potent, and selective compounds. The absence of such studies for this particular compound and its derivatives indicates a significant gap in the medicinal chemistry landscape. This includes a lack of information on:

The impact of substituent effects on biological activity: There is no available research detailing how modifying the dimethylamino, propyl, or ethoxybenzoate moieties of the molecule would affect its biological targets.

The stereochemical influence on molecular interactions: Information regarding the synthesis and differential activity of stereoisomers of this compound is not present in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) modeling: No QSAR models have been developed for this class of compounds. Such models are instrumental in predicting the biological activity of novel chemical entities based on their physicochemical properties.

While the individual components of this compound, such as the procaine-like side chain and the benzoate (B1203000) core, are found in various pharmacologically active molecules, the specific combination present in this compound has not been the subject of detailed pharmacological investigation according to available records.

This lack of published data highlights a potential opportunity for new research initiatives. The synthesis and evaluation of this compound and its analogues could unveil novel pharmacological properties and contribute to the development of new therapeutic agents. Future research endeavors would be necessary to establish any potential biological activity and to construct a pharmacological profile for this compound.

Preclinical Pharmacological Investigations of 3 Dimethylamino Propyl 4 Ethoxybenzoate

In Vitro Pharmacological Activity Profiling

Extensive literature searches did not yield specific in vitro pharmacological data for the compound 3-(Dimethylamino)propyl 4-ethoxybenzoate. There is a lack of published studies detailing its activity in receptor binding assays, functional cell-based systems, or its potency determination in various biological models.

Receptor Agonism/Antagonism in Isolated Tissues

No studies were identified that investigated the agonist or antagonist effects of this compound on receptors in isolated tissue preparations.

Functional Assays in Cell-Based Systems

Information regarding the functional activity of this compound in cell-based assay systems is not available in the public domain.

Potency Determination in Biological Models

There are no publicly accessible studies that have determined the potency of this compound in relevant biological models.

In Vivo Studies in Animal Models (Excluding Clinical Data)

Similarly, the search for in vivo preclinical data on this compound did not provide any specific findings.

Assessment of Pharmacodynamic Endpoints

No in vivo studies assessing the pharmacodynamic endpoints of this compound in animal models have been published.

Exploratory Studies in Relevant Disease Models

There is no available research on the effects of this compound in any relevant animal models of disease.

Comparative Efficacy with Reference Compounds in Preclinical Settings

Due to the absence of available data from the conducted searches, a detailed analysis and data tables comparing the efficacy of this compound with reference local anesthetics cannot be provided.

Analytical Methodologies for Research on 3 Dimethylamino Propyl 4 Ethoxybenzoate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of "3-(Dimethylamino)propyl 4-ethoxybenzoate," enabling detailed elucidation of its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound." Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum, the aromatic protons of the 4-ethoxybenzoate moiety would exhibit characteristic signals in the downfield region. The protons on the propyl chain and the dimethylamino group would appear at distinct chemical shifts, with their multiplicity providing information about neighboring protons. For instance, the methylene (B1212753) group adjacent to the ester oxygen would likely appear as a triplet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum. The aromatic carbons, the carbons of the propyl chain, the ethoxy group, and the dimethylamino group all resonate at characteristic frequencies, allowing for a complete carbon skeleton assignment. Although specific experimental data for this exact compound is not widely published, data from structurally similar compounds, such as butyl 4-chlorobenzoate, can provide expected ranges for these chemical shifts. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (ortho to ester)~7.9Doublet
Aromatic (ortho to ethoxy)~6.9Doublet
O-CH₂ (ethoxy)~4.1Quartet
O-CH₂ (propyl)~4.3Triplet
N-CH₂ (propyl)~2.5Triplet
N(CH₃)₂~2.3Singlet
CH₂ (middle of propyl)~2.0Multiplet
CH₃ (ethoxy)~1.4Triplet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)~166
Aromatic (C-O ester)~122
Aromatic (C-H ortho to ester)~131
Aromatic (C-H ortho to ethoxy)~114
Aromatic (C-O ethoxy)~163
O-CH₂ (ethoxy)~63
O-CH₂ (propyl)~63
N-CH₂ (propyl)~58
N(CH₃)₂~45
CH₂ (middle of propyl)~27
CH₃ (ethoxy)~14

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of "this compound," which aids in its structural confirmation. When coupled with chromatographic techniques like HPLC or GC, it provides a highly sensitive method for quantification.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight. The fragmentation pattern would likely involve the cleavage of the ester bond, the propyl chain, and the dimethylamino group, yielding characteristic fragment ions. For example, fragments corresponding to the 4-ethoxybenzoyl cation and the dimethylaminopropyl cation would be expected. Data from the NIST WebBook for a related compound, ethyl 4-ethoxybenzoate, shows characteristic fragments that can be used to predict the behavior of the target molecule. nist.govnist.gov

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing this compound, often employing soft ionization techniques like electrospray ionization (ESI) to produce the protonated molecule [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for further structural analysis. copernicus.orgrsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound." The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found around 1710-1730 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester and ether linkages, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 4-ethoxybenzoate chromophore is expected to exhibit strong UV absorbance. The absorption maximum (λmax) for related aromatic esters is often found in the ultraviolet region. For instance, ethyl 4-(dimethylamino)benzoate (B8555087) has an absorption maximum at 310 nm in ethanol. photochemcad.com The position and intensity of the absorption bands can be influenced by the solvent polarity. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of "this compound" from complex mixtures, such as reaction media or biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile compounds like "this compound." Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

A reversed-phase C18 column is often a suitable choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to achieve good separation from impurities. rsc.org Detection is commonly performed using a UV detector set at the λmax of the compound or a mass spectrometer for enhanced selectivity and sensitivity. rsc.org

Table 3: Exemplary HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm or MS (ESI+)

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be employed for the analysis of "this compound," provided the compound is sufficiently volatile and thermally stable. Due to its molecular weight and polarity, a high-temperature capillary column with a polar stationary phase might be required.

The sample is injected into a heated port where it vaporizes and is carried by an inert gas through the column. The separation is based on the differential partitioning of the compound between the carrier gas and the stationary phase. Detection is typically achieved using a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides the added advantage of mass spectral data for each separated component, aiding in peak identification. escholarship.org The NIST WebBook provides GC data for related benzoate (B1203000) esters, which can serve as a reference for method development. nist.gov

Capillary Electrophoresis (CE) for Purity Assessment

Capillary Electrophoresis (CE) stands out as a powerful technique for assessing the purity of pharmaceutical compounds due to its high efficiency, resolution, and minimal sample and reagent consumption. nih.gov In the context of this compound, a tertiary amine and an ester, CE, particularly Capillary Zone Electrophoresis (CZE), is a highly suitable method for separating the main compound from any potential impurities. nih.govsemanticscholar.org

The principle of CZE relies on the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.govpsu.edu For a basic compound like this compound, the analysis is typically carried out in an acidic buffer. In this environment, the dimethylamino group becomes protonated, conferring a positive charge on the molecule and enabling its separation based on its mass-to-charge ratio.

A hypothetical CZE method for the purity assessment of this compound could be developed based on methods used for structurally similar local anesthetics like procaine (B135) and benzocaine. nih.govfapesp.br The separation would be achieved using a fused-silica capillary, with detection by a diode-array detector (DAD) to ensure specificity and allow for the identification of impurities by comparing their UV spectra to that of the main compound. semanticscholar.org

Key parameters for a CZE method would include the selection of an appropriate background electrolyte (BGE), pH, separation voltage, and capillary temperature. For instance, a phosphate (B84403) or borate (B1201080) buffer at a pH below the pKa of the dimethylamino group would ensure consistent protonation and migration. nih.govfapesp.br

The table below illustrates a potential set of parameters for a CZE method for this compound.

Table 1: Illustrative Capillary Zone Electrophoresis (CZE) Parameters for Purity Assessment of this compound

ParameterCondition
Instrument Capillary Electrophoresis system with DAD
Capillary Fused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Sodium phosphate buffer
pH 2.5
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection 290 nm

The performance of the method would be evaluated by its ability to separate the main peak of this compound from potential impurities, such as precursors like 4-ethoxybenzoic acid or byproducts from the synthesis. The high resolving power of CE would also be beneficial in separating structurally related impurities that might be difficult to resolve by other chromatographic techniques. nih.govnih.gov

Bioanalytical Methods for In Vitro and Preclinical Sample Analysis

The quantitative analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates is crucial for in vitro and preclinical research. This requires the development and validation of robust bioanalytical methods.

Sample Preparation Techniques for Biological Matrices

Biological samples are complex mixtures containing proteins, salts, and endogenous compounds that can interfere with the analysis of the target analyte. nih.govresearchgate.net Therefore, a critical step in bioanalysis is sample preparation, which aims to extract the analyte of interest and remove interfering substances. rsc.orgacs.org Common techniques for small molecules like this compound include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). rsc.orgtiaft.org

Liquid-Liquid Extraction (LLE) is a classic technique based on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. rsc.org For a basic compound like this compound, the pH of the aqueous sample would be adjusted to a basic pH to ensure the analyte is in its neutral, more hydrophobic form, facilitating its extraction into an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether. rsc.org

Solid-Phase Extraction (SPE) is another widely used technique that offers cleaner extracts and higher analyte concentration compared to LLE. rsc.orgtiaft.org For this compound, a cation-exchange SPE sorbent could be employed. The sample would be loaded at a low pH to ensure the analyte is protonated and retained on the sorbent. After washing to remove interferences, the analyte would be eluted with a solvent containing a base to neutralize the charge.

The choice between LLE and SPE depends on factors such as the required sensitivity, sample volume, and throughput.

Validation of Quantitative Analytical Methods for Research Use

The validation of a bioanalytical method ensures that it is reliable and reproducible for its intended purpose. youtube.com For research use, key validation parameters are established to demonstrate the method's performance. nih.govacs.org These parameters typically include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability. youtube.com

The table below outlines the typical acceptance criteria for the validation of a quantitative bioanalytical method for research purposes.

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation for Research Use

Validation ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration should be within ± 20% of the nominal concentration (± 25% at the LOQ).
Precision Coefficient of variation (CV) ≤ 20% (≤ 25% at the LOQ).
Limit of Quantification (LOQ) The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision.
Stability Analyte stability should be demonstrated under expected sample handling and storage conditions.

For the quantitative analysis of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would likely be developed due to its high sensitivity and selectivity. nih.gov The validation would involve analyzing quality control (QC) samples at low, medium, and high concentrations in the biological matrix of interest to assess accuracy and precision. youtube.com Stability experiments would also be conducted to ensure that the analyte does not degrade during sample collection, storage, and processing.

Metabolic and Pharmacokinetic Research of 3 Dimethylamino Propyl 4 Ethoxybenzoate

In Vitro Metabolic Stability and Biotransformation Pathways

Identification of Metabolites in Liver Microsomes and Hepatocytes

No studies identifying the metabolites of 3-(Dimethylamino)propyl 4-ethoxybenzoate in liver microsomes or hepatocytes are publicly available.

Role of Cytochrome P450 Enzymes and Esterases in Metabolism

There is no information on the specific cytochrome P450 enzymes or esterases involved in the metabolism of this compound. nih.govnih.gov

Reaction Phenotyping and Metabolic Pathway Mapping

Without identified metabolites and enzymatic pathways, no reaction phenotyping or metabolic pathway map for this compound can be constructed.

Preclinical Pharmacokinetic Profiles in Animal Models

Absorption, Distribution, and Elimination Characteristics (Excluding Human Data)

No preclinical data from animal models are available to describe the absorption, distribution, or elimination of this compound.

Plasma Protein Binding Investigations

There are no published investigations into the plasma protein binding of this compound. nih.govnih.gov

Tissue Distribution Studies (Excluding Human Data)

Comprehensive searches of scientific literature and databases did not yield specific studies detailing the tissue distribution of this compound in non-human subjects. Consequently, no data on the concentration of this compound or its metabolites in various organs and tissues of animal models are available to be presented. Research into the absorption, distribution, metabolism, and excretion (ADME) profile, including how the compound is distributed throughout the body after administration, remains a critical gap in the understanding of its pharmacology.

Future preclinical research involving animal models such as rats or mice would be necessary to elucidate the tissue distribution of this compound. Such studies would typically involve administering the compound and subsequently measuring its concentration in key tissues and organs like the liver, kidneys, brain, lungs, heart, and spleen at various time points. This information is fundamental for assessing the compound's potential sites of action and accumulation.

Future Research Horizons for this compound: A Perspective

While dedicated research on the specific biological activities and therapeutic potential of this compound is not extensively documented in publicly available scientific literature, its chemical structure, featuring a tertiary amine, a propyl chain, and a 4-ethoxybenzoate moiety, suggests several promising avenues for future investigation. This article explores potential future research directions and perspectives for this compound, drawing upon established principles of medicinal chemistry and drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.